![molecular formula C15H11F3INO3 B1645898 Methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate CAS No. 937602-50-1](/img/structure/B1645898.png)
Methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate
Overview
Description
“Methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound with the CAS Number: 937604-36-9 . It has a molecular weight of 423.13 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid . The InChI Code is 1S/C14H9F3INO3/c15-14(16,17)9-3-1-8(2-4-9)6-19-7-10(18)5-11(12(19)20)13(21)22/h1-5,7H,6H2,(H,21,22) .Physical And Chemical Properties Analysis
The compound has a melting point of 202 - 205 . It is a solid in physical form .Scientific Research Applications
Chemical Synthesis and Molecular Interaction
Research on the chemical synthesis and molecular interaction of compounds related to Methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate provides insights into their potential applications in various fields, including medicinal chemistry and material science. For instance, the study on benzopyrans explored the synthesis of indolizines through cycloaddition, highlighting the reactivity of pyridinium methylides in generating novel heterocyclic compounds (Ghosh, Karak, & Patra, 2003). Similarly, derivatives of 1,4-dihydropyridine exhibiting potential calcium-channel antagonist activity underscore the importance of structural modifications in enhancing biological activity (Linden, Şafak, Şimşek, & Gündüz, 2011).
Catalytic Systems and Organic Transformations
The development of green and efficient catalytic systems for the oxidation of benzylic methylenes and primary amines underlines the significance of environmentally benign methodologies in organic synthesis (Zhang, Wang, Wang, Wan, Zheng, & Wang, 2009). These advances facilitate the production of ketones and nitriles, crucial intermediates in pharmaceutical and agrochemical manufacturing.
Structural Analysis and Material Properties
Studies on coordination polymers based on pyridinephenyl bifunctional ligands, for instance, highlight the intricate relationship between molecular structure and material properties (Xue, Zhang, Lv, Chen, Wang, Chen, & Fan, 2021). These materials exhibit promising applications in luminescence sensing and photocatalytic degradation of pollutants, demonstrating the potential of pyridine-based compounds in environmental remediation and sensing technologies.
Safety and Hazards
properties
IUPAC Name |
methyl 5-iodo-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3INO3/c1-23-14(22)12-6-11(19)8-20(13(12)21)7-9-2-4-10(5-3-9)15(16,17)18/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQGGDYRFXMEHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121191 | |
Record name | Methyl 1,2-dihydro-5-iodo-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate | |
CAS RN |
937602-50-1 | |
Record name | Methyl 1,2-dihydro-5-iodo-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2-dihydro-5-iodo-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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